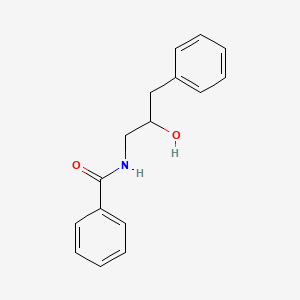
3-ヒドロキシ-2-(2-チエニル)アクリロニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(2-thienyl)acrylonitrile is an organic compound with the molecular formula C7H5NOS and a molecular weight of 151.19 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an acrylonitrile group, which is a nitrile attached to a vinyl group. The presence of both electrophilic and nucleophilic centers makes this compound a versatile building block in organic synthesis .
科学的研究の応用
3-Hydroxy-2-(2-thienyl)acrylonitrile has several applications in scientific research:
準備方法
The synthesis of 3-Hydroxy-2-(2-thienyl)acrylonitrile can be achieved through various methods. One common approach involves the condensation reaction of 2-thiopheneacetonitrile with an aldehyde under basic conditions . This reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
化学反応の分析
3-Hydroxy-2-(2-thienyl)acrylonitrile undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include carboxylic acids, amines, and substituted thiophene derivatives .
作用機序
The mechanism of action of 3-Hydroxy-2-(2-thienyl)acrylonitrile involves its interaction with various molecular targets. The compound’s electrophilic centers allow it to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity . This mechanism is particularly relevant in the context of kinase inhibition, where the compound binds to the active site of the enzyme and prevents its phosphorylation activity .
類似化合物との比較
3-Hydroxy-2-(2-thienyl)acrylonitrile can be compared with other similar compounds such as 3-Hydroxy-2-phenylacrylonitrile and 3-Hydroxy-2-furylacrylonitrile . While all these compounds share a similar acrylonitrile backbone, the presence of different aromatic rings (thiophene, phenyl, and furan) imparts unique chemical and biological properties to each compound . For instance, the thiophene ring in 3-Hydroxy-2-(2-thienyl)acrylonitrile provides enhanced electronic properties, making it more suitable for applications in organic electronics .
特性
IUPAC Name |
(E)-3-hydroxy-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRUXPSESSECC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
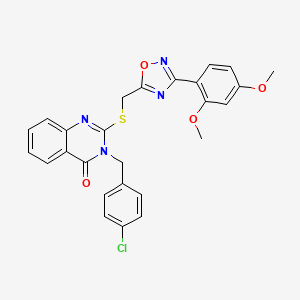
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B2467762.png)
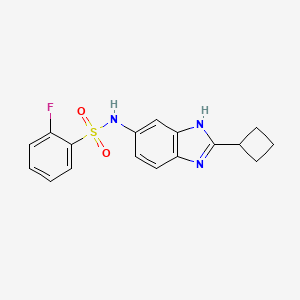
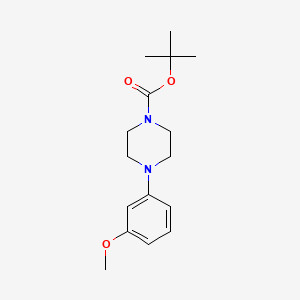
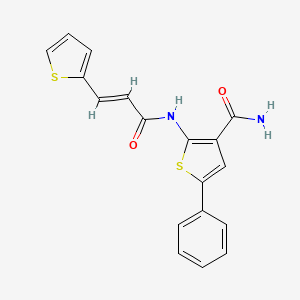
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)
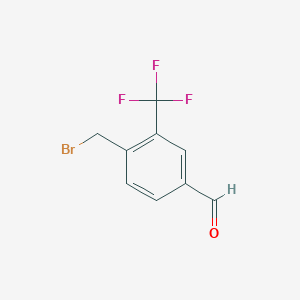
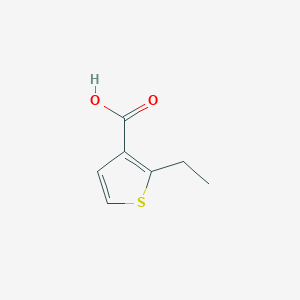
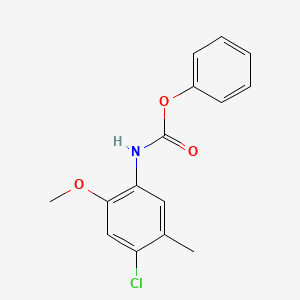
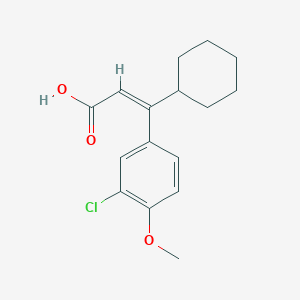
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2467777.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
